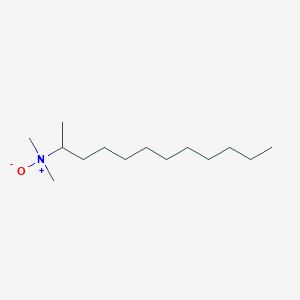

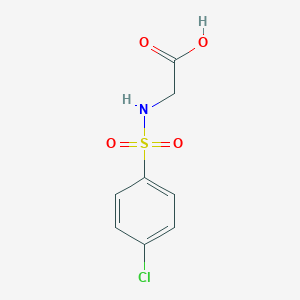

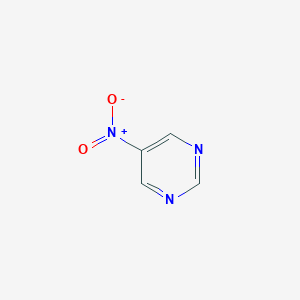

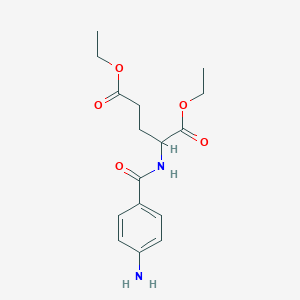

Diethyl N-(4-aminobenzoyl)-L-glutamate

説明

Synthesis Analysis

The synthesis of diethyl N-(4-aminobenzoyl)-L-glutamate involves a two-step reaction process starting from diethyl N-(p-aminobenzoyl)-L-glutamate via a one-pot process of benzylation and methylation, leading to high yields. This efficient method showcases the compound's accessibility for further chemical applications (Tian et al., 2008). An improved synthesis process incorporates hydrolysis, chlorination, condensation, and aminolysis steps, enhancing the yield and demonstrating the compound's adaptability in synthesis routes (Liu et al., 2015).

科学的研究の応用

Synthesis Applications

Diethyl N-(4-aminobenzoyl)-L-glutamate serves as an intermediate in various synthetic processes:

- Synthesis of N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids for biological tests, achieved through the reaction with corresponding halogen derivatives followed by hydrolysis of esters obtained (Gurina et al., 1968).

- Creation of anticancer agents , such as Methotrexate, where it is used as an intermediate. It undergoes various chemical transformations including reductive methylation and cyclization reactions (Yu Euy Kyung & Ryu Seoung Ryuall, 1993).

- Improved synthesis processes have been developed for this compound, optimizing the reaction conditions and increasing the yield, indicating its importance in the synthesis of anti-tumor inhibitors (Xin Liu et al., 2015).

Biochemical and Pharmacological Research

Diethyl N-(4-aminobenzoyl)-L-glutamate also plays a role in biochemical and pharmacological studies:

- Investigation of antifolate and antitumor activity in various analogs of this compound. This includes examining different bridge variations linking the heterocyclic ring and the p-aminobenzoyl-L-glutamate portions, assessing their inhibitory effects on enzymes like dihydrofolate reductase and thymidylate synthase, and their impact on tumor cell growth (Gangjee et al., 1995).

- Capillary zone electrophoresis studies using diethyl N-(4-aminobenzoyl)-L-glutamate derivatized oligosaccharides. This demonstrates its utility in analytical chemistry for detecting and analyzing complex biomolecules (Plocek & Novotny, 1997).

Safety And Hazards

Based on the Safety Data Sheet, Diethyl N-(4-aminobenzoyl)-L-glutamate does not meet the classification criteria for physical or health hazards . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur . If inhaled, remove to fresh air. Get medical attention immediately if symptoms occur .

特性

IUPAC Name |

diethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10,17H2,1-2H3,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXFBLRRPYBPTM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160125 | |

| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl N-(4-aminobenzoyl)-L-glutamate | |

CAS RN |

13726-52-8 | |

| Record name | 1,5-Diethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。